2-(3-methyl-8-((4-methylbenzyl)thio)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Description

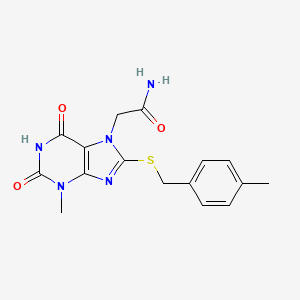

The compound 2-(3-methyl-8-((4-methylbenzyl)thio)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a purine derivative characterized by a 3-methyl-substituted purine core, a 2,6-dioxo motif, and an acetamide group at the 7-position. The 8-position is functionalized with a (4-methylbenzyl)thio substituent, which distinguishes it from related compounds.

Properties

IUPAC Name |

2-[3-methyl-8-[(4-methylphenyl)methylsulfanyl]-2,6-dioxopurin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-9-3-5-10(6-4-9)8-25-16-18-13-12(21(16)7-11(17)22)14(23)19-15(24)20(13)2/h3-6H,7-8H2,1-2H3,(H2,17,22)(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDCQELFIQHXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC(=O)N)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-methyl-8-((4-methylbenzyl)thio)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure which includes a purine ring and various substituents that may influence its pharmacological properties.

- Molecular Formula : C19H22N4O4S

- Molecular Weight : 402.47 g/mol

- CAS Number : 303970-14-1

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas, particularly in the fields of anticonvulsant , antimicrobial , and anticancer activities. Below are detailed findings from various studies.

Anticonvulsant Activity

In a study evaluating a series of amides related to purine derivatives, compounds similar to this compound were tested for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The results indicated that certain derivatives exhibited significant protective effects against seizures:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound A | 97.51 | MES |

| Compound B | 40.87 | scPTZ |

| Compound C | 60.00 | scPTZ |

These findings suggest that modifications in the structure can enhance anticonvulsant efficacy, indicating a potential pathway for developing new therapeutic agents for epilepsy .

Antimicrobial Activity

The antimicrobial properties of purine derivatives have been explored extensively. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with nucleic acid synthesis or enzyme inhibition crucial for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been investigated through its effects on human tumor cell lines. Studies have indicated that the compound may inhibit cell proliferation in various cancer types, including colorectal and breast cancer cells. The mechanism of action is thought to involve:

- Inhibition of DNA replication : The compound may bind to enzymes involved in DNA synthesis.

- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the effectiveness of purine derivatives in treating specific conditions:

- Study on Colorectal Cancer : A derivative similar to the compound was tested in vivo on SW620 colorectal carcinoma xenografts in mice, showing reduced tumor growth rates when administered orally.

- Seizure Models : In animal models, compounds with similar structures displayed significant anticonvulsant activity without causing motor coordination impairment, suggesting a favorable safety profile .

Comparison with Similar Compounds

Key Observations :

- Piperazine-linked analogues (e.g., Compound 2 ) exhibit higher molecular weights but may offer improved selectivity for CNS targets.

Pharmacological Profiles

- Compounds 5a and 5b : These sulfanyl-substituted derivatives showed low toxicity and reduced spontaneous locomotor activity, suggesting utility in neurodegenerative or vascular dementia. The phenethyl group in 5b may contribute to receptor affinity.

The target compound’s (4-methylbenzyl)thio group may confer similar CNS activity but with altered pharmacokinetics due to increased lipophilicity.

Physicochemical Properties

- Solubility : Alkoxy and hydroxypropyl substituents (e.g., 6014 ) improve aqueous solubility, whereas aromatic thioethers (target compound) favor lipid solubility.

- Hydrogen Bonding : The acetamide group (common across analogues) participates in hydrogen bonding, critical for target engagement .

Tables

Table 1 : Structural Comparison of Purine Derivatives

(See Section 2.1 for details)

Table 2 : Synthesis Methods and Yields (See Section 2.2 for details)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

- Methodological Answer : Begin with a literature review of analogous purine derivatives (e.g., thioether-linked acetamides in ) to identify common reaction pathways. Use a factorial experimental design to test variables like solvent polarity, temperature, and catalyst efficiency. For purity, employ HPLC with a C18 column and validate via NMR spectroscopy (as in for structural analogs). Safety protocols (e.g., avoiding ignition sources per ’s P210) must be integrated into reaction setup .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, - and -NMR to verify substituent positions (see for spectral benchmarks), and X-ray crystallography if crystalline forms are obtainable. Purity should be assessed via HPLC-UV at 254 nm, referencing pharmacopeial standards (e.g., ’s approach to structurally complex heterocycles) .

Q. How should preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use a tiered approach:

In vitro assays : Test enzyme inhibition (e.g., xanthine oxidase or adenosine deaminase) at concentrations ranging from 1 nM to 100 µM.

Cell-based models : Assess cytotoxicity in human cell lines (e.g., HEK293) using MTT assays.

Reference split-plot experimental designs () to control variables like incubation time and dosage gradients. Link results to purine metabolism theory ( ) to contextualize mechanisms .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Methodological Answer : Apply statistical meta-analysis to identify outliers (e.g., via Grubbs’ test) and validate assay conditions (pH, cofactors, temperature). Use surface plasmon resonance (SPR) to measure binding kinetics and distinguish competitive vs. non-competitive inhibition. Cross-reference findings with molecular docking simulations (e.g., AutoDock Vina) to reconcile discrepancies between experimental and theoretical values .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer : Design a laboratory-scale biodegradation study (’s INCHEMBIOL framework):

- Abiotic factors : Expose the compound to UV light (254 nm) and varying pH (3–9) to simulate photolysis/hydrolysis.

- Biotic factors : Use soil microcosms with LC-MS/MS to track metabolites.

Environmental fate modeling (e.g., EPI Suite) can predict half-life and bioaccumulation potential .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze binding stability in ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations. Align simulations with experimental IC data ( ’s theory-practice linkage). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties .

Q. What experimental design principles apply to stability studies under varying storage conditions?

- Methodological Answer : Adopt a randomized block design () with split plots for temperature (−20°C, 4°C, 25°C) and humidity (30–70% RH). Analyze degradation products via LC-QTOF-MS monthly over 12 months. Accelerated stability testing (40°C/75% RH) can project shelf-life using Arrhenius equations .

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

- Methodological Answer : Synthesize derivatives with modifications to the thioether (e.g., replacing 4-methylbenzyl with other aryl groups, as in ). Test analogs in parallel using high-throughput screening (HTS). Apply multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, logP) with activity. Theoretical frameworks ( ) guide hypothesis generation for new substituents .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.